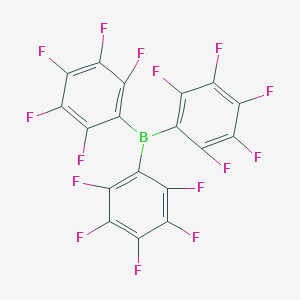

Tris(perfluorophenyl)borane

Description

Properties

IUPAC Name |

tris(2,3,4,5,6-pentafluorophenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18BF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAJXDYVZBHCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18BF15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074594 | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109-15-5 | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1109-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001109155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(pentafluorophenyl)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(PENTAFLUOROPHENYL)BORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3WU5E2578 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is Tris(perfluorophenyl)borane Lewis acidity

An In-depth Technical Guide to the Lewis Acidity of Tris(perfluorophenyl)borane

Introduction

This compound, often abbreviated as B(C6F5)3, is a powerful and versatile Lewis acid that has garnered significant attention in both academic research and industrial applications.[1][2][3] Its high electrophilicity, thermal stability, and the relative inertness of its B-C bonds make it a unique and highly effective catalyst in a wide range of chemical transformations.[1][4] This technical guide provides a comprehensive overview of the Lewis acidity of B(C6F5)3, including quantitative measures, experimental protocols for its determination, and its role in various reaction mechanisms. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the catalytic potential of this exceptional Lewis acid.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of a compound is a measure of its ability to accept an electron pair from a Lewis base. Several experimental and computational methods have been employed to quantify the Lewis acidity of B(C6F5)3. The most common metrics include the Gutmann-Beckett Acceptor Number (AN) and Fluoride Ion Affinity (FIA).

Data Presentation

| Method | Probe Molecule | Solvent | Value | Reference Lewis Acid (Value) |

| Gutmann-Beckett | Triethylphosphine (B1216732) oxide (Et3PO) | CD2Cl2 | 82 | BF3 (89), BCl3 (106), SbCl5 (100) |

| Fluoride Ion Affinity (FIA) | F- | Gas Phase | Lower than BCl3 | SbF5 (reference for superacidity) |

Table 1: Quantitative Measures of this compound Lewis Acidity

Experimental and computational studies indicate that the Lewis acidity of B(C6F5)3 is comparable to that of boron trifluoride (BF3) but significantly lower than that of boron trichloride (B1173362) (BCl3).[1][5] Despite this, its unique combination of strong Lewis acidity and stability makes it a preferred catalyst in many applications.[4]

Experimental Protocols

Determination of Lewis Acidity using the Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of molecular species by 31P NMR spectroscopy.[6][7] It utilizes triethylphosphine oxide (Et3PO) as a probe molecule, whose 31P chemical shift is sensitive to its coordination with a Lewis acid.[6]

Materials and Equipment:

-

This compound (B(C6F5)3)

-

Triethylphosphine oxide (Et3PO)

-

Deuterated dichloromethane (B109758) (CD2Cl2), freshly distilled and dried

-

NMR tubes

-

NMR spectrometer with a phosphorus probe

Procedure:

-

Sample Preparation:

-

In a glovebox or under an inert atmosphere, accurately weigh a sample of B(C6F5)3 into an NMR tube.

-

Prepare a stock solution of Et3PO in CD2Cl2 of known concentration.

-

Add a precise volume of the Et3PO stock solution to the NMR tube containing B(C6F5)3 to achieve the desired molar ratio (typically 1:1).

-

Add additional CD2Cl2 to reach the desired final concentration.

-

-

NMR Measurement:

-

Acquire the 31P NMR spectrum of the sample solution at a constant temperature.

-

Record the chemical shift (δ) of the Et3PO-B(C6F5)3 adduct.

-

-

Calculation of Acceptor Number (AN):

-

The Acceptor Number is calculated using the following formula, which is referenced to the 31P chemical shift of Et3PO in hexane (B92381) (δ = 41.0 ppm, AN = 0) and in the presence of SbCl5 (δ = 86.1 ppm, AN = 100).[6] AN = 2.21 × (δsample − 41.0)

-

Signaling Pathways and Experimental Workflows

The strong Lewis acidity of B(C6F5)3 enables it to catalyze a variety of organic transformations. The following diagrams illustrate some of the key reaction mechanisms.

B(C6F5)3-Catalyzed Hydrosilation of Carbonyls

This compound is an effective catalyst for the hydrosilation of aldehydes, ketones, and esters.[8][9] The mechanism involves an unusual silane (B1218182) activation pathway rather than the conventional carbonyl activation.[8] The borane (B79455) abstracts a hydride from the silane to form a silylium (B1239981) species, which then coordinates to the carbonyl oxygen, facilitating the reduction.[8]

Caption: B(C6F5)3-catalyzed hydrosilation of carbonyl compounds.

Reaction of Silyl (B83357) Hydrides with Alkoxysilanes (Piers-Rubinsztajn Reaction)

B(C6F5)3 catalyzes the dehydrocarbonative condensation of silyl hydrides with alkoxysilanes, a process known as the Piers-Rubinsztajn reaction.[10][11][12] This reaction is a powerful tool for the formation of siloxane bonds. The proposed mechanism involves the transient formation of a complex between the hydrosilane, borane, and alkoxysilane, followed by hydride transfer from silicon to boron and the generation of an oxonium ion.[10]

Caption: B(C6F5)3-catalyzed Piers-Rubinsztajn reaction.

B(C6F5)3-Catalyzed Isomerization of Alkenes

This compound can also catalyze the E-selective isomerization of alkenes.[13] The proposed mechanisms include hydride abstraction, 1,2-hydride shift, and 1,3-hydride shift pathways.[13]

Caption: Proposed pathways for B(C6F5)3-catalyzed alkene isomerization.

Conclusion

This compound stands out as a highly potent and versatile Lewis acid with broad applications in catalysis. Its well-characterized Lewis acidity, combined with its stability, makes it an invaluable tool for synthetic chemists. This guide has provided a quantitative assessment of its Lewis acidity, a detailed experimental protocol for its determination, and an overview of its role in key catalytic transformations. For researchers and professionals in drug development and other areas of chemical synthesis, a thorough understanding of the properties and applications of B(C6F5)3 is essential for the design of novel and efficient synthetic methodologies.

References

- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Lewis acidity of tris(pentafluorophenyl) borane: crystal and molecular structure of B(C6F5)(3).OPEt3 - ePrints Soton [eprints.soton.ac.uk]

- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 7. magritek.com [magritek.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. purehost.bath.ac.uk [purehost.bath.ac.uk]

A Comprehensive Technical Guide to the Synthesis of Tris(perfluorophenyl)borane via Grignard Reagent

For Researchers, Scientists, and Drug Development Professionals

Tris(perfluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a powerful Lewis acid with widespread applications in catalysis, including olefin polymerization, hydrosilylation, and frustrated Lewis pair (FLP) chemistry.[1][2] Its high Lewis acidity is attributed to the strong electron-withdrawing nature of the pentafluorophenyl groups. This guide provides an in-depth overview of its synthesis utilizing the Grignard reagent pathway, a common and effective method for its preparation.

Chemical Pathway and Mechanism

The synthesis of this compound via the Grignard route involves two primary stages:

-

Formation of the Grignard Reagent: Pentafluorophenylmagnesium bromide (C₆F₅MgBr) is prepared by reacting bromopentafluorobenzene (B106962) with magnesium metal in an ether solvent.

-

Reaction with a Boron Source: The generated Grignard reagent is then reacted with a suitable boron trihalide, most commonly boron trifluoride etherate (BF₃·OEt₂), to form the desired tris(pentafluorophenyl)borane.

The overall reaction can be summarized as follows:

3 C₆F₅Br + 3 Mg → 3 C₆F₅MgBr 3 C₆F₅MgBr + BF₃·OEt₂ → B(C₆F₅)₃ + 3 MgBrF + Et₂O

A diagram illustrating this chemical pathway is provided below.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of B(C₆F₅)₃. Below are representative protocols derived from the literature. Standard Schlenk techniques are required for these procedures due to the air and moisture sensitivity of the reagents and product.[3]

Protocol 1: Synthesis in Diethyl Ether and Toluene (B28343)

This protocol is adapted from a procedure described by Lancaster.[3]

Part A: Preparation of Pentafluorophenylmagnesium Bromide

-

Suspend magnesium turnings (7.2 g, 0.3 mol) in anhydrous diethyl ether (500 mL) under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

-

Add bromopentafluorobenzene (74.1 g, 0.3 mol) dropwise. The reaction is initiated when the solution develops a grey, turbid appearance.

-

Cool the reaction mixture in an ice bath and adjust the dropping rate to prevent refluxing, as the reaction is highly exothermic.

-

After the addition is complete, stir the mixture for an additional hour to ensure complete reaction. The resulting solution will be dark brown-black.

Part B: Synthesis of this compound

-

In a separate flask, dissolve boron trifluoride etherate (14.19 g, 0.1 mol) in anhydrous toluene (200 mL) and cool to 0 °C.

-

Transfer the prepared Grignard reagent solution to the BF₃·OEt₂ solution via cannula with vigorous stirring.

-

Allow the resulting solution to warm to room temperature.

-

Remove approximately 500 mL of the solvent under reduced pressure.

-

Fit the flask with a reflux condenser and heat the solution to nearly 100 °C using a boiling water bath for one hour. During this time, glassy solids (magnesium halides) will precipitate.

-

Remove all volatile components under vacuum to obtain a dry brown cake.

Part C: Isolation and Purification

-

Extract the product from the solid cake with warm (45 °C) hexanes (600 mL).

-

Cool the hexane (B92381) solution to -30 °C to induce crystallization. The product will form as fine, feathery crystals.

-

For easier filtration, the fine crystals can be converted to the diethyl ether adduct, (Et₂O)B(C₆F₅)₃, by adding approximately 30 mL of diethyl ether to the collection flask, which forms more easily filterable cubic crystals.[3]

-

Further purification can be achieved by sublimation at <0.1 mmHg and 100 °C.[3]

Protocol 2: Synthesis in Diethyl Ether

This protocol is based on a patent by Rantala.[4]

-

Prepare a solution of pentafluorophenylmagnesium bromide in diethyl ether.

-

Cool the Grignard solution to 1 °C under a nitrogen atmosphere.

-

Add neat boron trifluoride etherate dropwise to the Grignard solution over a 40-minute period, maintaining the temperature between 1 and 4 °C. The molar ratio of C₆F₅MgBr to BF₃·OEt₂ should be approximately 3.065:1.

-

After addition, stir the mixture and warm to 10 °C for 1 hour, then to 18 °C for another hour, and finally maintain at 18-21 °C for nine hours.

-

The product, B(C₆F₅)₃·OEt₂, is obtained in solution.

Quantitative Data Summary

The following tables summarize the quantitative data from the described protocols, offering a clear comparison of reaction parameters and yields.

Table 1: Reagent Quantities and Ratios

| Parameter | Protocol 1 (Lancaster)[3] | Protocol 2 (Rantala)[4] |

| Bromopentafluorobenzene | 74.1 g (0.3 mol) | Not specified |

| Magnesium | 7.2 g (0.3 mol) | Not specified |

| Boron Trifluoride Etherate | 14.19 g (0.1 mol) | Specified by molar ratio |

| Molar Ratio (C₆F₅MgBr:BF₃·OEt₂) | 3:1 | 3.065:1 |

| Solvent(s) | Diethyl Ether, Toluene, Hexanes | Diethyl Ether |

Table 2: Reaction Conditions and Yields

| Parameter | Protocol 1 (Lancaster)[3] | Protocol 2 (Rantala)[4] |

| Grignard Formation Temp. | 0 °C to Room Temp. | Not specified |

| B(C₆F₅)₃ Formation Temp. | 0 °C to 100 °C | 1 °C to 21 °C |

| Reaction Time | Several hours | ~11 hours |

| Product Form | B(C₆F₅)₃ or (Et₂O)B(C₆F₅)₃ | B(C₆F₅)₃·OEt₂ |

| Reported Yield | Up to 70% | 84.8% (based on BF₃·OEt₂) |

| Purification Method | Crystallization and Sublimation | Not specified |

Experimental Workflow

The general workflow for the synthesis of this compound via the Grignard reagent is depicted in the following diagram.

Critical Considerations and Troubleshooting

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, and the reaction should be carried out under an inert atmosphere. B(C₆F₅)₃ is highly hygroscopic.[3]

-

Grignard Initiation: The formation of the Grignard reagent can sometimes be slow to initiate. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help to start the reaction.[5]

-

Temperature Control: The Grignard formation is exothermic. Cooling is necessary to prevent side reactions and decomposition.[3] Conversely, the final reaction step may require heating to drive the reaction to completion and avoid contamination with intermediates like (Et₂O)B(C₆F₅)₂F.[3]

-

Purification: Sublimation is a highly effective method for obtaining pure, solvent-free B(C₆F₅)₃.[3][6] If the ether adduct is isolated, it can be stored and the free borane (B79455) can be obtained by sublimation as needed.[3]

This guide provides a comprehensive technical overview for the synthesis of this compound using the Grignard reagent method. By following the detailed protocols and considering the critical parameters outlined, researchers can reliably prepare this valuable Lewis acid for a wide range of chemical applications.

References

- 1. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents [patents.google.com]

- 5. Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Tris(pentafluorophenyl)borane, B(C₆F₅)₃

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a remarkably versatile and powerful Lewis acid that has garnered significant attention across various fields of chemistry. Its unique combination of strong electrophilicity, high thermal stability, and relative inertness of its B-C bonds makes it an indispensable tool in modern synthetic and catalytic chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of B(C₆F₅)₃, detailed experimental protocols for its synthesis and application, and visual representations of its key reactive pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the exceptional properties of this compound in their work.

Physical Properties

Tris(pentafluorophenyl)borane is a white, volatile solid at room temperature.[1] The molecule adopts a trigonal planar geometry around the central boron atom, with the three pentafluorophenyl groups arranged in a propeller-like fashion.[1] This structural feature, combined with the strong electron-withdrawing nature of the fluorine atoms, is central to its notable Lewis acidity.

Table 1: General Physical Properties of B(C₆F₅)₃

| Property | Value | Reference |

| Chemical Formula | C₁₈BF₁₅ | [2] |

| Molar Mass | 511.98 g/mol | [1] |

| Appearance | White to light yellow-beige powder/solid | [3] |

| Melting Point | 126-131 °C | [1] |

| Boiling Point | 327.3 ± 42.0 °C (Predicted) | [3] |

| Dipole Moment | 0 D | [1] |

Table 2: Solubility of B(C₆F₅)₃

B(C₆F₅)₃ exhibits good solubility in a range of common organic solvents. While precise quantitative data is not extensively reported, its solubility behavior is well-characterized qualitatively.

| Solvent | Solubility | Reference |

| Hexane (B92381) | Soluble | [3] |

| Toluene | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Dichloromethane (B109758) | Soluble | [3] |

| Polar Solvents | Soluble | [3] |

| Water | Forms an adduct | [1] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of B(C₆F₅)₃ and its derivatives. The key nuclei for analysis are ¹H, ¹¹B, ¹³C, and ¹⁹F.

Table 3: NMR Spectroscopic Data for B(C₆F₅)₃

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Coupling Constants (J) [Hz] | Reference |

| ¹H | CDCl₃ | No signal | - | [4] |

| ¹¹B | CDCl₃ | 58.6 (broad singlet) | - | [5] |

| CDCl₃ | 40.8 (broad) | - | [6] | |

| CH₂Cl₂ | -0.52 (doublet, for [HB(C₆F₅)₃]⁻) | J(B-H) = 77 | [7] | |

| ¹³C | CDCl₃ | 172.8, 165.1 (m), 162.1 (m), 135.3, 132.1 | - | [5] |

| CDCl₃ | 148.9 (m, o-CF), 143.8 (m, p-CF), 137.6 (m, m-CF), 108.7 (br, ipso-C) | J(C-F) = 249.6 (o), 259.3 (p), 253.5 (m) | [6] | |

| ¹⁹F | CDCl₃ | -127.87 (br, s, 6F, ortho), -142.68 (br, s, 3F, para), -159.99 (br, s, 6F, meta) | - | [5] |

| C₆D₆ | -129.1 (ortho), -142.0 (para), -160.3 (meta) | - | [8] |

Chemical Properties and Reactivity

The chemistry of B(C₆F₅)₃ is dominated by its pronounced Lewis acidity, which is significantly greater than that of its parent compound, triphenylborane. This high electrophilicity, coupled with its thermal stability, makes it an exceptional catalyst and reagent in a wide array of chemical transformations.

Key Chemical Properties:

-

Lewis Acidity: B(C₆F₅)₃ is a potent Lewis acid, readily forming adducts with a variety of Lewis bases. Its acceptor number (AN) in the Gutmann-Beckett scale is a testament to its strong electrophilic character.

-

Thermal Stability: It is thermally stable at temperatures exceeding 200 °C.[1]

-

Reactivity with Water: B(C₆F₅)₃ reacts with water to form a stable adduct, H₂O·B(C₆F₅)₃, which acts as a strong Brønsted acid.[1] This highlights the importance of handling B(C₆F₅)₃ under anhydrous conditions for most applications.

-

Catalytic Activity: It is a highly effective catalyst for a range of reactions including:

-

Hydrosilylation: Catalyzes the addition of silanes to carbonyl compounds.[1]

-

Polymerization: Acts as a co-catalyst for the polymerization of olefins.[9]

-

Frustrated Lewis Pair (FLP) Chemistry: When combined with sterically hindered Lewis bases, it forms FLPs capable of activating small molecules like H₂.[1]

-

Experimental Protocols

Synthesis of Tris(pentafluorophenyl)borane

The synthesis of B(C₆F₅)₃ is typically achieved through the reaction of a pentafluorophenyl organometallic reagent with a boron trihalide. The following protocol is a representative example.

Reaction: 3 C₆F₅MgBr + BCl₃ → B(C₆F₅)₃ + 3 MgBrCl

Materials:

-

Bromopentafluorobenzene

-

Magnesium turnings

-

Boron trichloride (B1173362) (BCl₃)

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. Bromopentafluorobenzene is added dropwise to the suspension with stirring. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature until the magnesium is consumed.

-

Reaction with Boron Trichloride: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. A solution of boron trichloride in hexane is then added dropwise to the stirred Grignard solution.

-

Workup and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under vacuum. The resulting solid residue is extracted with anhydrous hexane. The hexane extracts are filtered to remove magnesium salts.

-

Purification: The crude B(C₆F₅)₃ is purified by sublimation under high vacuum to yield a white, crystalline solid.

Safety Precautions: Boron trichloride is a toxic and corrosive gas. Organometallic reagents are pyrophoric. This synthesis should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.

B(C₆F₅)₃-Catalyzed Hydrosilylation of Benzaldehyde (B42025)

This protocol details the use of B(C₆F₅)₃ as a catalyst for the reduction of an aldehyde to the corresponding silyl (B83357) ether.

Reaction: PhCHO + R₃SiH --(B(C₆F₅)₃)--> Ph-CH₂-OSiR₃

Materials:

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Benzaldehyde

-

Triethylsilane (Et₃SiH)

-

Anhydrous dichloromethane (DCM)

-

NMR tube and spectrometer

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, a stock solution of B(C₆F₅)₃ in anhydrous DCM is prepared.

-

Catalytic Reaction: In an NMR tube, benzaldehyde is dissolved in anhydrous DCM. Triethylsilane is then added, followed by a catalytic amount of the B(C₆F₅)₃ stock solution (typically 1-5 mol%).

-

Monitoring the Reaction: The reaction progress is monitored by ¹H NMR spectroscopy by observing the disappearance of the aldehyde proton signal and the appearance of the signals corresponding to the silyl ether product.

-

Workup: Upon completion, the reaction can be quenched by the addition of a small amount of a Lewis base (e.g., pyridine) to deactivate the catalyst. The silyl ether can be isolated by removal of the solvent under reduced pressure. For conversion to the corresponding alcohol, the silyl ether can be hydrolyzed under acidic or basic conditions.

Key Reaction Mechanisms and Visualizations

Activation of a Zirconocene (B1252598) Polymerization Catalyst

B(C₆F₅)₃ is widely used as a co-catalyst to activate metallocene complexes for olefin polymerization. It functions by abstracting a methyl group from the zirconocene dimethyl precursor to generate a cationic, catalytically active species.

Caption: Activation of a zirconocene precatalyst by B(C₆F₅)₃.

Frustrated Lewis Pair (FLP) Activation of Dihydrogen

The combination of the bulky Lewis acid B(C₆F₅)₃ and a sterically hindered Lewis base, such as a bulky phosphine, creates a "Frustrated Lewis Pair." This pair is unable to form a classical adduct and can cooperatively activate small molecules like H₂.

Caption: Heterolytic cleavage of H₂ by a Frustrated Lewis Pair.

Handling and Storage

Tris(pentafluorophenyl)borane is moisture-sensitive and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[10] It should be stored in a tightly sealed container in a cool, dry place. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

Tris(pentafluorophenyl)borane stands out as a uniquely powerful and versatile Lewis acid in the chemist's toolkit. Its robust nature, combined with its high reactivity, has led to its widespread application in catalysis, materials science, and synthetic organic chemistry. This guide has provided a detailed overview of its fundamental physical and chemical properties, practical experimental procedures, and key mechanistic insights. It is anticipated that the continued exploration of B(C₆F₅)₃ and its derivatives will lead to further innovations and advancements in chemical science.

References

- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 2. Tris(pentafluorophenyl)borane | C18BF15 | CID 582056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRIS(PENTAFLUOROPHENYL)BORANE CAS#: 1109-15-5 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31622F [pubs.rsc.org]

- 8. Correction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

The Advent and Ascendancy of a Versatile Lewis Acid: A Technical Guide to Tris(pentafluorophenyl)borane

Abstract

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, often abbreviated as BCF, has emerged from a position of relative obscurity to become an indispensable tool in modern chemistry. Its potent Lewis acidity, coupled with remarkable thermal and hydrolytic stability, has propelled its application across a vast spectrum of chemical transformations. This technical guide provides a comprehensive overview of the discovery, history, and key applications of B(C₆F₅)₃, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanistic pathways. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this powerful catalyst and reagent.

Introduction: The Rise of a Preeminent Lewis Acid

First synthesized in the early 1960s, tris(pentafluorophenyl)borane remained a niche chemical for several decades.[1][2] Its unique properties, however, were not fully appreciated until the early 1990s when it was employed as a highly effective co-catalyst in olefin polymerization.[1][2] This discovery catalyzed a surge of research into its potential applications. The high Lewis acidity of B(C₆F₅)₃, a consequence of the strong electron-withdrawing nature of the three pentafluorophenyl rings, underpins its reactivity.[3] Furthermore, the steric bulk of these rings plays a crucial role in its ability to form "frustrated Lewis pairs" (FLPs), a concept that has revolutionized metal-free catalysis.[1][3] This guide will delve into the seminal moments of its history, from its initial synthesis to its role in cutting-edge chemical methodologies.

Discovery and Synthesis: From a Laboratory Curiosity to a Commercial Reagent

The Pioneering Synthesis by Massey and Park

Tris(pentafluorophenyl)borane was first prepared in 1963 by A. G. Massey and A. J. Park.[4] Their initial communication was shortly followed by a full paper in 1964 detailing its synthesis and characterization.[3][5][6][7] The original synthesis involved the reaction of a pentafluorophenyl organometallic reagent with a boron halide.

General Synthetic Approaches

The most common laboratory syntheses of B(C₆F₅)₃ involve the reaction of a pentafluorophenyl-metal species with a boron trihalide. Two primary routes are:

-

Via Grignard Reagent: The reaction of pentafluorophenylmagnesium bromide (C₆F₅MgBr) with boron trichloride (B1173362) (BCl₃) or boron trifluoride (BF₃).

-

Via Organolithium Reagent: The reaction of pentafluorophenyllithium (C₆F₅Li) with BCl₃ or BF₃.

More recent and scalable industrial preparations have been developed to meet the growing demand for this versatile reagent.

Physicochemical Properties and Structural Data

Tris(pentafluorophenyl)borane is a white, crystalline solid that is remarkably stable to air and moisture compared to many other strong Lewis acids.[1] Its key properties are summarized in the tables below.

Table 1: General Properties of Tris(pentafluorophenyl)borane

| Property | Value |

| Chemical Formula | C₁₈BF₁₅ |

| Molar Mass | 511.98 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 126-131 °C |

| Solubility | Soluble in many organic solvents (e.g., toluene (B28343), dichloromethane, hexanes) |

Table 2: Quantitative Measures of Lewis Acidity

The Lewis acidity of B(C₆F₅)₃ has been quantified by various methods, establishing it as one of the strongest neutral Lewis acids.

| Method | Value / Observation |

| Gutmann-Beckett Method (AN) | 78.1 (in CD₂Cl₂)[8] |

| Fluoride Ion Affinity (FIA) | Weaker than BF₃[9] |

| Hydride Ion Affinity (HIA) | Significant affinity, forming [HB(C₆F₅)₃]⁻ |

Table 3: Selected Structural Data for B(C₆F₅)₃ Adducts

The structure of B(C₆F₅)₃ is trigonal planar around the central boron atom. Upon adduct formation, the geometry around the boron atom becomes tetrahedral. The following data is for the triethylphosphine (B1216732) oxide adduct, B(C₆F₅)₃·OPEt₃.[9]

| Parameter | Value (Å or °) |

| B-O Bond Length | 1.533(3) Å |

| P-O Bond Length | 1.4973(17) Å |

| B-O-P Bond Angle | 161.04(16) ° |

Key Applications and Experimental Protocols

Co-catalyst in Olefin Polymerization

The ability of B(C₆F₅)₃ to abstract an alkyl group from a metallocene pre-catalyst, generating a highly active cationic polymerization catalyst, revolutionized the field of polyolefin synthesis.

This protocol is adapted from the work of Wang et al. in the Polyolefins Journal.[10]

Materials:

-

Metallocene catalyst (e.g., Ph₂C(Cp)(Flu)ZrCl₂)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Triisobutylaluminium (TIBA)

-

Toluene (anhydrous)

-

Norbornene (NBE)

-

Ethylene (B1197577) gas (1 atm)

-

Methanol

-

Hydrochloric acid (concentrated)

Procedure:

-

A 250 mL glass reactor equipped with a magnetic stirrer and an oil bath is purged with nitrogen and then charged with an ethylene atmosphere (1 atm) at 70 °C.

-

Toluene, a toluene solution of norbornene, TIBA, and a toluene solution of the metallocene catalyst are introduced into the reactor in this sequence.

-

Polymerization is initiated by injecting a toluene solution of tris(pentafluorophenyl)borane.

-

The reaction mixture is stirred magnetically for 20 minutes.

-

The polymerization is quenched by pouring the mixture into 300 mL of ethanol (B145695) containing 10 mL of concentrated HCl.

-

The resulting polymer is collected by filtration, washed thoroughly with ethanol, and dried under vacuum.

Frustrated Lewis Pair (FLP) Chemistry: Metal-Free Hydrogen Activation

The steric bulk of the pentafluorophenyl groups prevents B(C₆F₅)₃ from forming a classical adduct with bulky Lewis bases, such as phosphines. This "frustrated" combination can activate small molecules like dihydrogen (H₂).

The activation of H₂ by a phosphine (B1218219)/B(C₆F₅)₃ FLP is a landmark example of metal-free catalysis. The process involves the heterolytic cleavage of the H-H bond.

This generalized protocol is based on numerous reports in the literature.

Materials:

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

A bulky phosphine (e.g., tricyclohexylphosphine, PCy₃)

-

Anhydrous, degassed solvent (e.g., toluene)

-

Hydrogen gas (H₂)

Procedure:

-

In an inert atmosphere glovebox, dissolve equimolar amounts of B(C₆F₅)₃ and the phosphine in the solvent in a pressure-rated reaction vessel (e.g., a J. Young NMR tube or a thick-walled glass bomb).

-

Seal the vessel and connect it to a hydrogen gas line.

-

Pressurize the vessel with H₂ (typically 1-4 atm).

-

Stir the reaction mixture at room temperature.

-

The reaction can be monitored by NMR spectroscopy (¹H, ¹¹B, ¹⁹F, ³¹P) for the formation of the phosphonium borohydride salt.

-

The product can be isolated by precipitation or crystallization upon cooling or by the addition of a non-polar solvent like pentane.

Conclusion and Future Outlook

From its initial synthesis as a chemical curiosity, tris(pentafluorophenyl)borane has evolved into a cornerstone of modern catalysis and synthetic chemistry. Its unique combination of strong Lewis acidity and steric bulk has opened up new avenues in polymerization and metal-free activation of small molecules. The ongoing exploration of its reactivity in frustrated Lewis pair chemistry continues to yield novel and efficient catalytic systems. As the demand for sustainable and atom-economical chemical transformations grows, the importance and application of B(C₆F₅)₃ and its derivatives are poised to expand even further, promising exciting new discoveries in the years to come.

References

- 1. Activation of H2 by frustrated Lewis pairs derived from mono- and bis-phosphinoferrocenes and B(C6F5)3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. afinitica.com [afinitica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lewis acidity of tris(pentafluorophenyl) borane: crystal and molecular structure of B(C6F5)(3).OPEt3 - ePrints Soton [eprints.soton.ac.uk]

- 10. poj.ippi.ac.ir [poj.ippi.ac.ir]

The Unseen Force: A Technical Guide to the Empty p-Orbital Reactivity of Tris(pentafluorophenyl)borane [B(C₆F₅)₃]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, often referred to as BCF, stands as a cornerstone in modern chemistry, its utility stemming from the profound electrophilicity of its vacant boron p-orbital. This technical guide provides an in-depth exploration of the reactivity of B(C₆F₅)₃, with a focus on its powerful Lewis acidity, its role in frustrated Lewis pair (FLP) chemistry, and its extensive applications as a catalyst in organic synthesis. Detailed experimental protocols for key reactions, quantitative comparisons of its Lewis acidity, and visualizations of reaction mechanisms are presented to offer a comprehensive resource for researchers leveraging the unique properties of this versatile reagent.

The Core of Reactivity: The Electrophilic Boron Center

The remarkable reactivity of B(C₆F₅)₃ is fundamentally attributed to the electron-deficient nature of its central boron atom. The three strongly electron-withdrawing pentafluorophenyl rings inductively pull electron density away from the boron, leaving a highly accessible and electrophilic empty p-orbital. This vacancy dictates the compound's behavior as a potent Lewis acid, readily accepting electron pairs from a wide range of Lewis bases.

Quantifying Lewis Acidity

The Lewis acidity of B(C₆F₅)₃ has been quantified using various experimental and computational methods, consistently demonstrating its position among the strongest neutral Lewis acids. A comparison with other common Lewis acids is provided in the tables below.

Table 1: Comparison of Fluoride Ion Affinities (FIA) [1][2][3]

| Lewis Acid | Fluoride Ion Affinity (FIA) (kJ/mol) |

| SbF₅ | 493 |

| B(C₆F₅)₃ | 452 |

| AlCl₃ | ~430 |

| BCl₃ | ~360 |

| BF₃ | 342 |

Table 2: Gutmann-Beckett Acceptor Numbers (AN) [4][5][6]

| Lewis Acid | Acceptor Number (AN) |

| SbCl₅ | 100 |

| BCl₃ | 96.6 |

| BF₃ | 89 |

| B(C₆F₅)₃ | 82 |

| AlCl₃ | 87 |

Catalytic Applications Driven by the Empty p-Orbital

The potent electrophilicity of B(C₆F₅)₃ underpins its broad utility as a catalyst in a diverse array of organic transformations. Its mode of action often involves the activation of substrates through direct coordination or, more uniquely, through outer-sphere interactions.

Hydrosilylation Reactions: A Paradigm of Silane (B1218182) Activation

B(C₆F₅)₃ is a highly efficient catalyst for the hydrosilylation of various functional groups, including carbonyls and olefins.[7][8] Mechanistic studies have revealed that, contrary to traditional Lewis acid catalysis that involves carbonyl activation, B(C₆F₅)₃ often operates via a silane activation pathway.[7][9] The borane (B79455) abstracts a hydride from the silane, generating a highly reactive silylium (B1239981) cation and a hydridoborate anion, which then participate in the reduction.

Caption: B(C₆F₅)₃-catalyzed hydrosilylation via silane activation.

Polymerization of Olefins

B(C₆F₅)₃ serves as a highly effective co-catalyst in the polymerization of olefins, particularly in conjunction with metallocene pre-catalysts.[10][11] It functions by abstracting an alkyl or hydride group from the transition metal center, generating a cationic and highly active polymerization catalyst.

Caption: Activation of a metallocene catalyst by B(C₆F₅)₃.

Mukaiyama Aldol (B89426) Reactions

B(C₆F₅)₃ has emerged as a potent catalyst for the Mukaiyama aldol reaction, facilitating the C-C bond formation between silyl (B83357) enol ethers and carbonyl compounds.[12][13][14] Interestingly, the presence of water can accelerate this reaction, suggesting an outer-sphere activation mechanism where a B(C₆F₅)₃-water adduct acts as a Brønsted acid to activate the carbonyl group.[12]

Frustrated Lewis Pair (FLP) Chemistry

When B(C₆F₅)₃ is combined with a sterically hindered Lewis base, such as a bulky phosphine, classical acid-base adduct formation is prevented. This "frustrated" combination possesses unquenched Lewis acidic and basic sites that can cooperatively activate small molecules like H₂, CO₂, and olefins.[15][16]

Activation of Dihydrogen

The most prominent example of FLP chemistry involving B(C₆F₅)₃ is the heterolytic cleavage of dihydrogen. The boron center interacts with the H-H σ-bond, while the Lewis base attacks one of the hydrogen atoms, leading to the formation of a phosphonium (B103445) borohydride (B1222165) salt.[17][18] This reactivity has opened new avenues for metal-free hydrogenations.

Caption: H₂ activation by a B(C₆F₅)₃/phosphine FLP.

Experimental Protocols

General Considerations for Handling B(C₆F₅)₃

B(C₆F₅)₃ is a moisture-sensitive solid. While it is more tolerant to atmospheric moisture than many other strong Lewis acids, it is best handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques to ensure reproducibility of catalytic activity.[19] Commercially available B(C₆F₅)₃ can be purified by sublimation or by treating a solution with an excess of a silane like Et₃SiH to consume any water present.[19]

B(C₆F₅)₃-Catalyzed Hydrosilylation of Acetophenone[9]

-

Materials:

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Triethylsilane (Et₃SiH)

-

Anhydrous deuterated benzene (B151609) (C₆D₆) for NMR monitoring

-

NMR tube and syringe

-

-

Procedure:

-

In a nitrogen-filled glovebox, dissolve acetophenone (0.05 mmol) and triethylsilane (0.05 mmol) in C₆D₆ (0.5 mL) in an NMR tube.

-

Prepare a stock solution of B(C₆F₅)₃ (e.g., 5 mg, 0.01 mmol in 100 µL of C₆D₆).

-

Add a catalytic amount of the B(C₆F₅)₃ solution (e.g., 2 mol%, 10 µL of the stock solution) to the NMR tube.

-

Cap the NMR tube, shake to mix, and monitor the reaction progress by ¹H NMR spectroscopy.

-

The reaction typically proceeds to high conversion at room temperature. The product, 1-phenylethoxysilane, can be identified by its characteristic NMR signals.

-

B(C₆F₅)₃-Catalyzed Polymerization of Norbornene[10]

-

Materials:

-

Nickel(II) acetylacetonate (B107027) [Ni(acac)₂] (pre-catalyst)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Norbornene

-

Anhydrous toluene (B28343)

-

Methanol/HCl mixture for quenching

-

-

Procedure:

-

In a Schlenk flask under a nitrogen atmosphere, dissolve norbornene in toluene.

-

Prepare a solution of Ni(acac)₂ in toluene and a separate solution of B(C₆F₅)₃ in toluene.

-

Add the Ni(acac)₂ solution to the stirred norbornene solution.

-

Initiate the polymerization by adding the B(C₆F₅)₃ solution.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature).

-

After the desired time, quench the polymerization by adding a methanol/HCl mixture.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

-

Hydrogen Activation using a B(C₆F₅)₃/tBu₃P Frustrated Lewis Pair[20]

-

Materials:

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Tri-tert-butylphosphine (tBu₃P)

-

Anhydrous deuterated solvent (e.g., C₆D₆ or CD₂Cl₂)

-

J. Young NMR tube

-

Hydrogen gas source

-

-

Procedure:

-

In a glovebox, dissolve equimolar amounts of B(C₆F₅)₃ and tBu₃P in the deuterated solvent in a J. Young NMR tube.

-

Seal the NMR tube and acquire initial ¹H, ¹¹B, ¹⁹F, and ³¹P NMR spectra to observe the unreacted FLP.

-

Connect the J. Young tube to a hydrogen gas line and introduce H₂ (typically at 1 atm).

-

Monitor the reaction by NMR spectroscopy. The formation of the phosphonium borohydride salt, [tBu₃PH]⁺[HB(C₆F₅)₃]⁻, is indicated by the appearance of new signals, including a characteristic hydride signal in the ¹H NMR spectrum coupled to both ¹¹B and ³¹P.

-

Characterization of B(C₆F₅)₃ and its Adducts

NMR spectroscopy is a powerful tool for studying the interactions of B(C₆F₅)₃.

-

¹¹B NMR: The boron nucleus is highly sensitive to its coordination environment. Free, three-coordinate B(C₆F₅)₃ exhibits a broad resonance at around +60 ppm. Upon coordination to a Lewis base to form a four-coordinate adduct, this signal shifts significantly upfield to a region between 0 and -20 ppm.[20]

-

¹⁹F NMR: The fluorine atoms on the pentafluorophenyl rings are also sensitive probes. The signals for the ortho, meta, and para fluorines shift upon coordination of a Lewis base to the boron center.[21][22][23]

-

¹H and ³¹P NMR: In FLP chemistry, the formation of phosphonium borohydrides can be readily followed by the appearance of new signals in the ¹H and ³¹P NMR spectra, often showing characteristic coupling patterns.[24]

X-ray crystallography has provided definitive structural evidence for a wide range of B(C₆F₅)₃ adducts, confirming the geometry at the boron center and providing valuable bond length and angle data.[25][26]

Table 3: Representative NMR Data for B(C₆F₅)₃ and its Adducts [20][27]

| Compound | Solvent | ¹¹B NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) (o, p, m) |

| B(C₆F₅)₃ | C₆D₆ | ~60 | -129, -144, -161 |

| B(C₆F₅)₃·H₂O | Toluene-d₈ | -0.1 | -134, -157, -164 |

| B(C₆F₅)₃·Ph₃PO | CDCl₃ | -1.5 | -133, -159, -165 |

Conclusion

The empty p-orbital of tris(pentafluorophenyl)borane is the wellspring of its diverse and powerful reactivity. Its exceptional Lewis acidity has established it as a preeminent catalyst for a multitude of organic transformations, often proceeding through unique mechanistic pathways. Furthermore, its role in the development of frustrated Lewis pair chemistry has opened a new frontier in metal-free catalysis. This guide has provided a comprehensive overview of the fundamental principles, practical applications, and experimental considerations for utilizing B(C₆F₅)₃, empowering researchers to harness its full potential in their scientific endeavors, from fundamental organic synthesis to the development of novel pharmaceuticals.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ac1.hhu.de [ac1.hhu.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 13. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. chm.bris.ac.uk [chm.bris.ac.uk]

- 16. Dihydrogen activation with (t)Bu3P/B(C6F5)3: a chemically competent indirect mechanism via in situ-generated p-(t)Bu2P-C6F4-B(C6F5)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. rsc.org [rsc.org]

- 20. rsc.org [rsc.org]

- 21. ac1.hhu.de [ac1.hhu.de]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. rsc.org [rsc.org]

- 25. Organophosphoryl adducts of tris(pentafluorophenyl)borane; crystal and molecular structure of B(C6F5)3·Ph3PO - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 26. Borane Adducts of Aromatic Phosphorus Heterocycles: Synthesis, Crystallographic Characterization and Reactivity of a Phosphinine-B(C6 F5 )3 Lewis Pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Organophosphoryl adducts of tris(pentafluorophenyl)borane; crystal and molecular structure of B(C6F5)(3)·Ph3PO - ePrints Soton [eprints.soton.ac.uk]

Tris(perfluorophenyl)borane: A Technical Guide to its Solubility and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tris(perfluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a powerful Lewis acid with wide-ranging applications in organic synthesis and catalysis. Its high electrophilicity, thermal stability, and relative moisture tolerance make it a valuable tool for a variety of chemical transformations. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols for its handling and solubility determination, and a visualization of its role in a key catalytic process.

Core Properties of this compound

Tris(pentafluorophenyl)borane is a white, crystalline solid that is notable for its strong Lewis acidity, derived from the electron-withdrawing nature of the three pentafluorophenyl rings. This property governs its reactivity and its interactions with other molecules, including solvents. While it is more resistant to hydrolysis than many other boranes, it is still considered moisture-sensitive and should be handled under an inert atmosphere.[1]

Solubility Profile

While precise quantitative solubility data for this compound in many organic solvents is not extensively documented in publicly available literature, its general solubility characteristics are well-established. It is generally soluble in a range of non-polar and polar aprotic organic solvents.

Table 1: Quantitative Solubility of this compound

| Solvent | Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 100 mg/mL (195.32 mM)[2][3] |

Note: The solubility in DMSO is provided for the preparation of stock solutions for in vitro biological studies and may require sonication to achieve full dissolution. The hygroscopic nature of DMSO can significantly impact solubility, and the use of newly opened solvent is recommended.[2]

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solvent | Formula | Solubility |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble[1][4][5] |

| Benzene | C₆H₆ | Soluble | |

| Alkanes | Hexane | C₆H₁₄ | Soluble[1][4][5] |

| Pentane | C₅H₁₂ | Soluble | |

| Chlorinated Solvents | Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1][4][5] |

| Chloroform | CHCl₃ | Soluble[1][4][5] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | |

| Polar Aprotic Solvents | Acetonitrile | CH₃CN | Soluble |

Experimental Protocols

Given the moisture-sensitive nature of this compound, its manipulation and the determination of its solubility require techniques that exclude atmospheric moisture and oxygen.

General Handling Procedures for Air-Sensitive Reagents

Standard Schlenk line or glovebox techniques are recommended for handling this compound.[6][7] Solvents should be dried and degassed prior to use. Glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).

Experimental Protocol for Solubility Determination

This protocol outlines a gravimetric method for determining the solubility of this compound in an organic solvent.

Materials:

-

This compound

-

Anhydrous organic solvent of choice

-

Oven-dried Schlenk flask or vial with a septum-sealed sidearm

-

Magnetic stir bar

-

Constant temperature bath

-

Syringes and needles (oven-dried)

-

Inert gas supply (Nitrogen or Argon)

-

Analytical balance

-

Filtration apparatus suitable for air-sensitive techniques (e.g., a filter cannula or a Schlenk filter stick)

-

Pre-weighed collection flask

Procedure:

-

Preparation: Under a positive pressure of inert gas, add an excess amount of this compound to a Schlenk flask containing a magnetic stir bar. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Using a gas-tight syringe, add a known volume of the anhydrous organic solvent to the Schlenk flask.

-

Equilibration: Seal the flask and place it in a constant temperature bath. Stir the mixture vigorously to ensure intimate contact between the solid and the solvent. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached.

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle completely.

-

Sampling: Carefully draw a known volume of the supernatant (the saturated solution) into a gas-tight syringe, ensuring that no solid particles are transferred. This can be facilitated by using a filter cannula.

-

Solvent Evaporation: Transfer the collected saturated solution to a pre-weighed collection flask under an inert atmosphere. Remove the solvent under reduced pressure.

-

Mass Determination: Once the solvent is completely removed, weigh the collection flask containing the dissolved this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

Safety Precautions:

-

Always handle this compound and anhydrous solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Be aware of the flammability of the organic solvents used.

Visualizing Catalytic Activity and Experimental Workflows

This compound is a versatile catalyst. Its utility can be visualized through diagrams of its catalytic cycles and experimental workflows.

Catalytic Cycle of Hydrosilylation

This compound is an effective catalyst for the hydrosilylation of carbonyl compounds. The generally accepted mechanism involves the activation of the silane (B1218182) by the Lewis acidic borane.

Caption: Catalytic cycle for the hydrosilylation of a carbonyl compound.

Experimental Workflow for a Frustrated Lewis Pair (FLP) Reaction

This compound is a key component in the formation of Frustrated Lewis Pairs (FLPs), which are capable of activating small molecules like H₂.

Caption: Experimental workflow for a typical FLP-mediated hydrogenation.

Applications in Research and Drug Development

The unique reactivity of this compound has led to its use in a variety of applications relevant to researchers and drug development professionals:

-

Catalysis: It catalyzes a wide range of organic transformations, including hydrosilylation, hydroboration, and polymerization reactions.[4]

-

Frustrated Lewis Pair (FLP) Chemistry: As a strong Lewis acid, it is a common component of FLPs, which are used for the activation of small molecules and in metal-free hydrogenations.[8]

-

Anion Scavenging: It can abstract anionic ligands from metal centers to generate highly active cationic catalysts.[9]

-

Drug Discovery: Its catalytic properties can be harnessed for the synthesis of complex organic molecules, which are often key intermediates in drug development.

Conclusion

This compound is a powerful and versatile reagent with a well-established, albeit largely qualitative, solubility profile in common organic solvents. Its utility in catalysis and synthetic organic chemistry is vast. The protocols and visualizations provided in this guide offer a foundational understanding for its effective and safe use in a research and development setting. Further quantitative studies on its solubility in a wider range of solvents would be a valuable contribution to the chemical literature.

References

- 1. Tris(pentafluorophenyl)borane, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 生化试剂 | MCE [medchemexpress.cn]

- 4. TRIS(PENTAFLUOROPHENYL)BORANE CAS#: 1109-15-5 [m.chemicalbook.com]

- 5. TRIS(PENTAFLUOROPHENYL)BORANE | 1109-15-5 [chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. molan.wdfiles.com [molan.wdfiles.com]

- 8. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 9. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Adduct Formation of Tris(pentafluorophenyl)borane (B(C₆F₅)₃) with Water and Lewis Bases

For Researchers, Scientists, and Drug Development Professionals

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly versatile and powerful Lewis acid, renowned for its high thermal stability and the relative inertness of its B-C bonds.[1] Its strong electrophilic character, a consequence of the electron-withdrawing nature of the three pentafluorophenyl rings, drives its interaction with a wide array of Lewis bases, including water.[2][3] This guide provides a comprehensive overview of the adduct formation of B(C₆F₅)₃ with water and other Lewis bases, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Adduct Formation with Water

The interaction of B(C₆F₅)₃ with water is of particular significance as the resulting adduct, B(C₆F₅)₃·H₂O, behaves as a potent Brønsted acid, comparable in strength to hydrochloric acid in acetonitrile.[1][2][4] This transformation from a Lewis acid to a Brønsted acid has profound implications for its catalytic activity.[2][5] The presence of adventitious water can lead to the formation of the water adduct, making B(C₆F₅)₃ an effective water scavenger.[6]

Detailed NMR studies in toluene-d8 (B116792) have elucidated a stepwise formation of aqua species.[6][7] Initially, the 1:1 adduct, [(C₆F₅)₃B(OH₂)], is formed. This is followed by the association of additional water molecules via hydrogen bonding to the coordinated water molecule, yielding [(C₆F₅)₃B(OH₂)]·H₂O and [(C₆F₅)₃B(OH₂)]·2H₂O.[6][7]

The exchange of the boron-bound water molecule is a dynamic process that has been shown to proceed through a dissociative mechanism.[7]

This protocol is based on the methodology described in the ¹H and ¹⁹F NMR investigation of the B(C₆F₅)₃-water reaction.[6][7]

-

Sample Preparation: A stock solution of B(C₆F₅)₃ is prepared in a dry, deuterated solvent such as toluene-d8 under an inert atmosphere (e.g., nitrogen or argon).

-

Water Addition: A known quantity of water is added stepwise to the B(C₆F₅)₃ solution.

-

NMR Analysis: ¹H and ¹⁹F NMR spectra are recorded at low temperatures (e.g., 196 K) after each addition of water to observe the distinct signals of the free borane (B79455) and the different aqua adducts.[7]

-

Data Analysis: The concentration of each species is determined by integration of the corresponding NMR signals. Variable-temperature NMR experiments are conducted to study the dynamics of water exchange, and band shape analysis can be used to determine the kinetic parameters.[7]

Adduct Formation with Other Lewis Bases

B(C₆F₅)₃ forms stable adducts with a wide variety of Lewis bases, including nitriles, isonitriles, phosphines, and organophosphoryl compounds.[8][9] The formation of these adducts can be readily monitored by spectroscopic techniques.

The following table summarizes key thermodynamic and spectroscopic data for the formation of B(C₆F₅)₃ adducts with water and other Lewis bases.

| Lewis Base (L) | Adduct | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | Key Spectroscopic Data | Reference |

| Water (H₂O) | [(C₆F₅)₃B(OH₂)] | 67(2) | 58(7) | ¹⁹F NMR (toluene-d8, 196 K): Upfield shift of ortho, para, and meta fluorine signals upon adduct formation. ¹H NMR (toluene-d8): δ 4.75 ppm for coordinated H₂O. | [6][7] |

| Acetonitrile (CH₃CN) | (C₆F₅)₃B·NCCH₃ | - | - | Characterized by IR and NMR spectroscopy. | [8] |

| Triphenylphosphine (P(C₆H₅)₃) | (C₆F₅)₃B·P(C₆H₅)₃ | - | - | Characterized by IR and NMR spectroscopy, and X-ray crystallography. | [8] |

| Triphenylphosphine oxide (Ph₃PO) | B(C₆F₅)₃·Ph₃PO | - | - | Characterized by multinuclear NMR (¹H, ¹³C, ¹¹B, ¹⁹F, ³¹P) and IR spectroscopy. | [9] |

Note: The thermodynamic data for the water adduct corresponds to the activation parameters for the dissociative exchange of the water molecule.

This protocol is a generalized procedure based on methods reported for the synthesis of various B(C₆F₅)₃ adducts.[8]

-

Reaction Setup: In a glovebox or under a Schlenk line, a solution of B(C₆F₅)₃ in a dry, non-coordinating solvent (e.g., pentane (B18724) or toluene) is prepared.

-

Adduct Formation: A stoichiometric amount of the Lewis base is added to the B(C₆F₅)₃ solution. The reaction is typically instantaneous at room temperature.

-

Isolation: The resulting adduct, if it precipitates, can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the adduct is soluble, the solvent can be removed under reduced pressure to yield the product.

-

Characterization: The adduct is characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹¹B, ¹⁹F, etc.): To confirm the coordination of the Lewis base to the boron center, evidenced by shifts in the respective NMR signals.

-

IR Spectroscopy: To observe changes in the vibrational frequencies of the Lewis base upon coordination (e.g., a shift in the C≡N stretch for nitrile adducts).[8]

-

X-ray Crystallography: To determine the solid-state structure of the adduct.

-

Visualizing the Chemistry of B(C₆F₅)₃ Adducts

The following diagrams, generated using the DOT language, illustrate key aspects of B(C₆F₅)₃ adduct formation.

Caption: Stepwise formation of B(C₆F₅)₃ aqua complexes.

Caption: General adduct formation with a Lewis base (L).

Caption: Experimental workflow for adduct synthesis and characterization.

Conclusion

The formation of adducts between tris(pentafluorophenyl)borane and Lewis bases is a fundamental aspect of its chemistry. The interaction with water, leading to a potent Brønsted acid, is a critical consideration in its application as a catalyst. The stability and characteristics of adducts with other Lewis bases are central to its utility in a wide range of chemical transformations, from catalysis to frustrated Lewis pair chemistry.[10][11] The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this exceptional Lewis acid.

References

- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 2. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]

- 3. Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic effect of hydrogen bonds and π-π interactions of B(C6F5)3·H2O/amides complex: Application in photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organophosphoryl adducts of tris(pentafluorophenyl)borane; crystal and molecular structure of B(C6F5)3·Ph3PO - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Tris(perfluorophenyl)borane as a Co-catalyst for Olefin Polymerization

Introduction

Tris(perfluorophenyl)borane, B(C6F5)3, is a highly effective and versatile Lewis acid that has become a cornerstone in the field of olefin polymerization.[1][2] Its strong electrophilicity, stemming from the electron-withdrawing pentafluorophenyl groups, combined with steric bulk, makes it an exceptional co-catalyst or activator for a wide range of transition metal pre-catalysts, particularly Group 4 metallocene and post-metallocene complexes.[3][4] Unlike traditional activators like methylaluminoxane (B55162) (MAO), B(C6F5)3 can be used in much lower stoichiometric amounts, offers a well-defined activation mechanism, and can generate highly active "single-site" catalysts.[5][6] This allows for precise control over polymer microstructure, molecular weight, and polydispersity, enabling the synthesis of advanced polyolefins with tailored properties.[4][7]

Mechanism of Action: Catalyst Activation

The primary role of B(C6F5)3 as a co-catalyst is to activate the neutral, stable transition metal pre-catalyst (typically an alkylated metallocene) by abstracting an alkyl group. This process generates a highly electrophilic, coordinatively unsaturated cationic metal center, which is the active species for olefin polymerization.[3][5] The abstraction results in the formation of a bulky, non-coordinating anion, [R-B(C6F5)3]-, which is sterically hindered from re-coordinating with the cationic metal center, leaving it accessible for the olefin monomer.[8] This clean, well-defined activation pathway is a significant advantage over less understood activators like MAO.

Figure 1: Activation of a metallocene pre-catalyst by B(C6F5)3 to form the active cationic species.

Applications in Olefin Polymerization

The B(C6F5)3/metallocene system is highly versatile and can be used to polymerize a variety of olefins. Key applications include:

-

Ethylene (B1197577) and α-Olefin Polymerization: Production of linear low-density polyethylene (B3416737) (LLDPE) and high-density polyethylene (HDPE) with controlled branching.

-

Copolymerization: Effective for copolymerizing ethylene with α-olefins (e.g., propylene, 1-octene) and cyclic olefins (e.g., norbornene) to create materials with unique properties like high transparency and glass transition temperatures.[9]

-

Stereoselective Polymerization: When used with chiral ansa-metallocenes, B(C6F5)3 can facilitate the production of stereoregular polymers like isotactic or syndiotactic polypropylene.[8]

-

Polar Monomer Polymerization: While challenging, certain systems activated by B(C6F5)3 can incorporate polar vinyl monomers, enhancing polymer properties like adhesion and printability.[7][10]

Data Presentation: Catalyst Performance

The following tables summarize representative data for olefin polymerization using B(C6F5)3 as a co-catalyst.

Table 1: Ethylene/Norbornene (NBE) Copolymerization Data Catalyst System: Ph2C(Cp)(Flu)ZrCl2 / TIBA / B(C6F5)3 in Toluene at 70°C. Data derived from Polyolefins Journal (2023) 10: 71-77.[9]

| NBE in Feed (mol%) | Activity (kg polymer / mol Zr·h) | NBE in Copolymer (mol%) | Molecular Weight (Mw) ( g/mol ) | Glass Transition Temp (Tg) (°C) |

| 0 | 1200 | 0 | 280,000 | - |

| 10 | 2500 | 15.2 | 450,000 | 95 |

| 20 | 3800 | 25.1 | 620,000 | 128 |

| 30 | 4500 | 33.5 | 780,000 | 155 |

Table 2: Ring-Opening Metathesis Polymerization (ROMP) of Cyclopentene Catalyst System: Grubbs I (GI) activated by B(C6F5)3. Data derived from Organometallics.[11]

| Co-catalyst (5 mol%) | Reaction Time (h) | Conversion (%) | Molecular Weight (Mn) ( g/mol ) | Polydispersity (Đ) |

| None (GI only) | 4 | 0 | - | - |

| None (GI only) | 48 | 61 | 18,900 | 1.98 |

| B(C6F5)3 | 4 | 55 | 65,400 | 1.65 |

Experimental Protocols

Safety Precaution: this compound is moisture-sensitive.[12] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Solvents must be anhydrous.

Protocol 1: General Procedure for Ethylene/Norbornene Copolymerization

This protocol is adapted from methodologies described for metallocene-catalyzed polymerization.[9]

-

Reactor Preparation: A 250 mL glass reactor equipped with a mechanical stirrer and temperature control is thoroughly dried and purged with high-purity nitrogen.

-

Solvent and Monomer Addition: Charge the reactor with 100 mL of anhydrous toluene. If applicable, add the desired amount of the comonomer solution (e.g., norbornene in toluene).

-

Scavenger Addition: Introduce a scavenger, such as triisobutylaluminium (TIBA), to remove residual impurities. Stir for 10 minutes. The scavenger is crucial for protecting the catalyst system.

-

Pressurization: Pressurize the reactor to the desired ethylene pressure (e.g., 1 atm). Maintain a constant feed of ethylene throughout the reaction.

-

Catalyst Injection:

-

In a separate Schlenk flask, dissolve the metallocene pre-catalyst (e.g., Ph2C(Cp)(Flu)ZrCl2) in a small amount of toluene.

-

In another flask, dissolve the B(C6F5)3 co-catalyst in toluene.

-

Inject the pre-catalyst solution into the reactor and stir for 1-2 minutes.

-

Inject the B(C6F5)3 solution to initiate the polymerization.

-

-

Polymerization: Maintain the reaction at a constant temperature (e.g., 70°C) for the desired duration (e.g., 30 minutes). Monitor ethylene uptake.

-

Quenching: Terminate the polymerization by injecting 5-10 mL of acidified methanol.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the resulting solid, wash thoroughly with methanol, and dry under vacuum at 60°C to a constant weight.

Figure 2: General experimental workflow for olefin polymerization using a B(C6F5)3 co-catalyst.

Protocol 2: Polymer Characterization

-

Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) using Gel Permeation Chromatography (GPC) at high temperature (e.g., 150°C) with 1,2,4-trichlorobenzene (B33124) as the eluent, calibrated with polystyrene or polyethylene standards.

-

Copolymer Composition: Quantify the incorporation of comonomers into the polymer backbone using ¹H NMR and ¹³C NMR spectroscopy.

-

Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).

References

- 1. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]

- 2. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. ac1.hhu.de [ac1.hhu.de]

- 6. Highly active metallocene catalysts for olefin polymerization - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 8. (Butadiene)metallocene/B(C6F5)3 pathway to catalyst systems for stereoselective methyl methacrylate polymerization: evidence for an anion dependent metallocene catalyzed polymerization process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DE69314628T2 - TRIS (PENTAFLUOROPHENYL) BORAN COMPLEXES AND CATALYST OBTAINED THEREOF - Google Patents [patents.google.com]

Application Notes and Protocols: Frustrated Lewis Pair Chemistry with B(C₆F₅)₃ and Bulky Phosphines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful strategy for the activation of small molecules and subsequent catalytic transformations, offering metal-free alternatives to traditional transition metal-based catalysts.[1][2][3] This concept is founded on the principle that combining a sterically hindered Lewis acid and a bulky Lewis base prevents the formation of a classical Lewis acid-base adduct through dative bonding.[3][4][5] The unquenched reactivity of both the Lewis acid and base components is then available to cooperatively interact with a third substrate molecule.[2][6] A widely studied and highly effective FLP system consists of the potent Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, and various bulky phosphines, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) or trimesitylphosphine (B1301856) (PMes₃).[5] This combination has proven particularly adept at the heterolytic cleavage of dihydrogen and has found application in catalytic hydrogenations of a range of unsaturated organic molecules.[1][2][4]